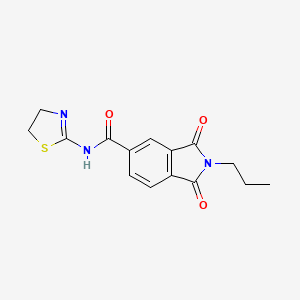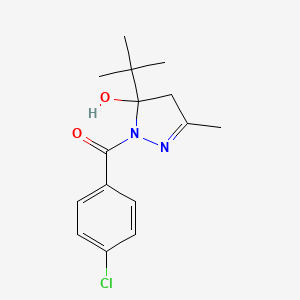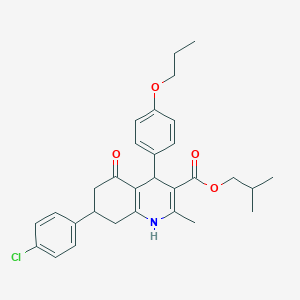
N-(8-methoxy-5-quinolinyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-methoxy-5-quinolinyl)pentanamide, also known as MQPA, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MQPA is a derivative of 8-methoxyquinoline, which is a heterocyclic compound with a quinoline ring system. MQPA has been shown to exhibit various biological activities, including antitumor, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of N-(8-methoxy-5-quinolinyl)pentanamide involves the inhibition of various enzymes and proteins involved in biological processes. For example, N-(8-methoxy-5-quinolinyl)pentanamide inhibits the activity of MMPs by binding to the active site of the enzyme and preventing its activity. In addition, N-(8-methoxy-5-quinolinyl)pentanamide inhibits the activity of various viral and bacterial enzymes by binding to their active sites and preventing their activity.
Biochemical and Physiological Effects
N-(8-methoxy-5-quinolinyl)pentanamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(8-methoxy-5-quinolinyl)pentanamide inhibits the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. This inhibition leads to the suppression of tumor invasion and metastasis. In addition, N-(8-methoxy-5-quinolinyl)pentanamide has been shown to inhibit the activity of various viral and bacterial enzymes, leading to the inhibition of their replication.
Advantages and Limitations for Lab Experiments
N-(8-methoxy-5-quinolinyl)pentanamide has several advantages for lab experiments, including its stability and ease of synthesis. However, one limitation of N-(8-methoxy-5-quinolinyl)pentanamide is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the high cost of N-(8-methoxy-5-quinolinyl)pentanamide can also be a limiting factor for some researchers.
Future Directions
There are several future directions for the research on N-(8-methoxy-5-quinolinyl)pentanamide. One direction is the development of more potent and selective inhibitors of MMPs for the treatment of cancer. Another direction is the investigation of the potential use of N-(8-methoxy-5-quinolinyl)pentanamide as an antiviral and antimicrobial agent. In addition, the development of new methods for the synthesis of N-(8-methoxy-5-quinolinyl)pentanamide and its derivatives can also be a future direction for research.
Synthesis Methods
N-(8-methoxy-5-quinolinyl)pentanamide can be synthesized using various methods, including the reaction of 8-methoxyquinoline with pentanoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of N-(8-methoxy-5-quinolinyl)pentanamide as the main product. Other methods include the reaction of 8-methoxyquinoline with pentanoyl chloride in the presence of a catalyst such as palladium on carbon or Raney nickel.
Scientific Research Applications
N-(8-methoxy-5-quinolinyl)pentanamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, N-(8-methoxy-5-quinolinyl)pentanamide has been shown to exhibit antitumor activity by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. N-(8-methoxy-5-quinolinyl)pentanamide has also been shown to exhibit antimicrobial and antiviral activity by inhibiting the activity of various enzymes and proteins involved in the replication of microorganisms and viruses.
properties
IUPAC Name |
N-(8-methoxyquinolin-5-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-7-14(18)17-12-8-9-13(19-2)15-11(12)6-5-10-16-15/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXNJAUZSWCLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5176343.png)
![4-{[benzyl(hydroxy)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5176344.png)
![N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-2-phenylethanamine](/img/structure/B5176350.png)
![1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5176356.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5176365.png)


![2,5,7-triphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5176395.png)

![N-(4-fluorophenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5176409.png)
![5-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5176427.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B5176439.png)
